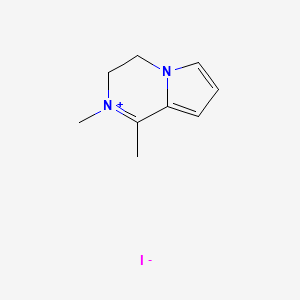
1-(4-Chloro-3-methoxy-1-oxo-1H-isochromen-7-yl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-3-methoxy-1-oxo-1H-isochromen-7-yl)guanidine is a chemical compound with the molecular formula C11H10ClN3O3 and a molecular weight of 267.67 g/mol This compound is known for its unique structure, which includes a guanidine group attached to a chlorinated and methoxylated isochromenone core
Vorbereitungsmethoden
The synthesis of 1-(4-Chloro-3-methoxy-1-oxo-1H-isochromen-7-yl)guanidine typically involves the reaction of 4-chloro-3-methoxy-1-oxo-1H-isochromen-7-yl chloride with guanidine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield. Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and consistency.
Analyse Chemischer Reaktionen
1-(4-Chloro-3-methoxy-1-oxo-1H-isochromen-7-yl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (ranging from -10°C to 100°C). The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-(4-Chloro-3-methoxy-1-oxo-1H-isochromen-7-yl)guanidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-Chloro-3-methoxy-1-oxo-1H-isochromen-7-yl)guanidine involves its interaction with specific molecular targets and pathways. The guanidine group is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The chlorinated and methoxylated isochromenone core may also contribute to its biological effects by interacting with cellular components and disrupting normal cellular functions .
Vergleich Mit ähnlichen Verbindungen
1-(4-Chloro-3-methoxy-1-oxo-1H-isochromen-7-yl)guanidine can be compared with other similar compounds, such as:
1-(4-Chloro-3-ethoxy-1-oxo-1H-isochromen-7-yl)guanidine: This compound has an ethoxy group instead of a methoxy group, which may result in different reactivity and biological activity.
1-(4-Chloro-3-methoxy-1-oxo-1H-isochromen-7-yl)urea: The urea derivative may exhibit different chemical and biological properties due to the presence of the urea group instead of the guanidine group.
Eigenschaften
CAS-Nummer |
113251-08-4 |
|---|---|
Molekularformel |
C11H10ClN3O3 |
Molekulargewicht |
267.67 g/mol |
IUPAC-Name |
2-(4-chloro-3-methoxy-1-oxoisochromen-7-yl)guanidine |
InChI |
InChI=1S/C11H10ClN3O3/c1-17-10-8(12)6-3-2-5(15-11(13)14)4-7(6)9(16)18-10/h2-4H,1H3,(H4,13,14,15) |
InChI-Schlüssel |
GGJYUMYNPWNIEZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C=C(C=C2)N=C(N)N)C(=O)O1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(5'-Bromo-3,4,5,6-tetrahydro-2H-[1,2]bipyridinyl-4-yl)ethylamine](/img/structure/B8766130.png)


![4-[(Pyridin-4-yl)amino]phenol](/img/structure/B8766153.png)









